molecular formula C20H14Cl2N2O B2666763 1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile CAS No. 478046-98-9

1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile

Cat. No.: B2666763
CAS No.: 478046-98-9
M. Wt: 369.25
InChI Key: KBJOTUYUEDLDAK-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile is a heterocyclic compound featuring a pyrrole core substituted with a 3-chlorobenzyl group at position 1, a 2-(4-chlorophenyl)acetyl moiety at position 4, and a carbonitrile group at position 2. Its molecular formula is C₂₀H₁₃Cl₂N₂O, with a calculated molar mass of 368.24 g/mol.

Properties

IUPAC Name

4-[2-(4-chlorophenyl)acetyl]-1-[(3-chlorophenyl)methyl]pyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O/c21-17-6-4-14(5-7-17)9-20(25)16-10-19(11-23)24(13-16)12-15-2-1-3-18(22)8-15/h1-8,10,13H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJOTUYUEDLDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=C2C#N)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the 3-chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole ring reacts with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acylation with 4-chlorophenylacetyl Group: The acylation step involves the reaction of the intermediate with 4-chlorophenylacetyl chloride in the presence of a base such as pyridine.

    Formation of the Carbonitrile Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or solvents.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with six structurally related molecules from the provided evidence. Key differences in heterocyclic cores, substituents, and physicochemical properties are highlighted.

Table 1: Structural and Molecular Comparison
Compound Name (Source) Core Structure Key Substituents Molecular Formula Molar Mass (g/mol)
Target Compound Pyrrole 3-chlorobenzyl, 2-(4-chlorophenyl)acetyl, CN C₂₀H₁₃Cl₂N₂O 368.24 (calc.)
Quinoline derivative () Quinoline 3-chlorobenzyl, indole, piperidine Not provided
Pyrrolo-pyrrole ester () Pyrrolo-pyrrole 4-chlorophenyl, ester groups C₃₄H₃₄ClN₃O₄ ~610.10 (calc.)
Pyridine derivative () Pyridine 4-chlorophenyl, methylsulfanyl, benzyl C₂₀H₁₄ClN₃OS 478.04 (reported)
Bromophenyl pyrrole () Pyrrole 2-bromophenyl, CN C₁₁H₇BrN₂ 255.09 (calc.)
Trifluoromethyl pyridine () Pyridine 4-chlorobenzyl, trifluoromethylphenyl, CN C₂₀H₁₂ClF₃N₂O 388.77 (reported)
Key Observations:

Heterocyclic Core Influence: The pyrrole core in the target compound and ’s bromophenyl analog confers distinct electronic properties compared to quinoline () or pyridine () derivatives. Pyridine-based compounds () exhibit greater polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to pyrroles .

This contrasts with ’s trifluoromethyl group, which increases electronegativity and metabolic stability . Carbonitrile vs. Ester Groups: The target compound’s CN group is a strong electron-withdrawing moiety, influencing reactivity and binding specificity. In contrast, the ester groups in ’s pyrrolo-pyrrole compound may confer hydrolytic instability but improve synthetic versatility .

However, the quinoline core’s planar structure may enable DNA intercalation, a property absent in pyrroles . The trifluoromethyl group in ’s compound is associated with enhanced bioavailability in drug candidates, a feature the target compound lacks .

Biological Activity

1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound is part of a broader class of pyrrole-based compounds known for their diverse pharmacological properties.

Chemical Structure

The compound features a pyrrole ring substituted with various functional groups, which influence its biological activity. The presence of chlorine atoms and the carbonitrile group are significant for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including the compound . Research indicates that similar compounds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of pyrrole have shown to interact with ATP-binding domains of growth factor receptors, leading to reduced cell proliferation.

Table 1: Anticancer Activity of Pyrrole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Pyrrole AHeLa10Apoptosis induction
Pyrrole BMCF-715Cell cycle arrest
1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrileA549TBDTBD

Anti-Inflammatory Effects

Pyrrole derivatives have also been investigated for their anti-inflammatory properties. Studies demonstrate that these compounds can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The specific mechanism often involves the modulation of signaling pathways related to inflammation.

Case Study: Anti-Inflammatory Activity
In a study assessing the anti-inflammatory effects of pyrrole compounds, it was found that certain derivatives significantly reduced levels of TNF-alpha and IL-6 in vitro. The compound's ability to inhibit these cytokines suggests a potential therapeutic role in treating inflammatory conditions.

Mechanistic Insights

The biological activity of 1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile can be attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : Similar compounds have been shown to inhibit tyrosine kinases, which play a critical role in cancer cell signaling.
  • Caspase Activation : Induction of apoptosis via caspase activation has been observed in related studies, indicating a potential pathway for cancer treatment.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile, and how can intermediates be purified?

Methodological Answer: Synthesis typically involves multi-step protocols, such as:

  • Friedel-Crafts acylation to introduce the 4-chlorophenylacetyl group onto the pyrrole ring.
  • N-Benzylation using 3-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
    Purification methods include:
  • Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
  • Recrystallization from ethanol or dichloromethane for final product purification .

Q. How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for chlorobenzyl groups) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrrole and acetyl regions .
  • IR Spectroscopy:
    • Stretching vibrations for C≡N (~2220 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
  • Mass Spectrometry (HRMS):
    • ESI-HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are critical when handling chlorinated intermediates during synthesis?

Methodological Answer:

  • Use glove boxes or fume hoods to avoid inhalation/contact with toxic intermediates.
  • PPE: Nitrile gloves, lab coats, and safety goggles .
  • Waste disposal: Neutralize chlorinated byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction confirms bond lengths/angles and substituent orientation. For example:
    • The dihedral angle between the pyrrole ring and 4-chlorophenylacetyl group (typically 45–60°) .
    • Disorder in chlorobenzyl groups can be modeled using TLS refinement .
  • Crystallization solvents: Use slow evaporation of DCM/hexane mixtures to grow high-quality crystals .

Q. How can computational methods (e.g., DFT) predict electronic properties or reaction mechanisms?

Methodological Answer:

  • DFT calculations (B3LYP/6-311G basis set) can:
    • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
    • Simulate reaction pathways (e.g., acylation energetics, activation barriers) .
  • Compare computed IR/NMR spectra with experimental data to validate structures .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

  • Reproducibility checks: Vary reaction parameters (temperature, catalyst loading) to identify optimal conditions .
  • Analytical validation: Use HPLC purity assays to rule out byproduct interference in NMR/MS data .
  • Cross-reference crystallographic data to confirm structural assignments when spectral data conflicts .

Q. What strategies mitigate solvent effects on reaction selectivity during pyrrole functionalization?

Methodological Answer:

  • Solvent screening: Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution, while toluene minimizes side reactions .
  • Additives: Use molecular sieves to absorb moisture in acylation steps .

Q. How can researchers evaluate the compound’s potential bioactivity using in vitro assays?

Methodological Answer:

  • Antimicrobial assays: Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
  • Cytotoxicity testing: Use MTT assays on human cell lines (e.g., HEK293) with appropriate controls (e.g., DMSO vehicle) .

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